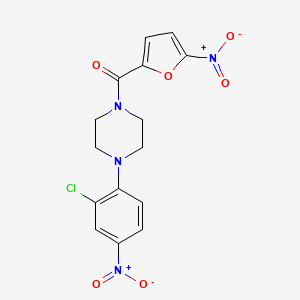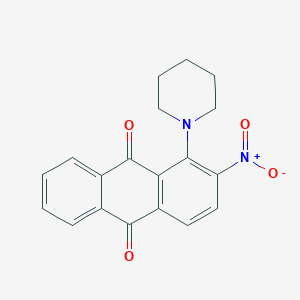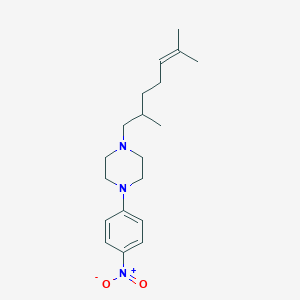
1-(2-chloro-4-nitrophenyl)-4-(5-nitro-2-furoyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-chloro-4-nitrophenyl)-4-(5-nitro-2-furoyl)piperazine, also known as CNFP, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of protein kinase C (PKC), an enzyme that plays a crucial role in various cellular processes.
Mécanisme D'action
1-(2-chloro-4-nitrophenyl)-4-(5-nitro-2-furoyl)piperazine inhibits PKC by binding to its regulatory domain, preventing its activation by diacylglycerol and calcium ions. This leads to the inhibition of downstream signaling pathways that are regulated by PKC. This compound has been shown to be a selective inhibitor of PKC and does not inhibit other kinases.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in different cell types. It has been reported to induce apoptosis in cancer cells by inhibiting the activity of PKC. This compound has also been shown to inhibit the proliferation of smooth muscle cells and reduce the production of extracellular matrix proteins. In addition, this compound has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-(2-chloro-4-nitrophenyl)-4-(5-nitro-2-furoyl)piperazine in lab experiments is its potency and selectivity for PKC. It allows for the specific inhibition of PKC without affecting other kinases. Another advantage is that this compound is a reversible inhibitor of PKC, which allows for the study of the downstream effects of PKC inhibition. However, one of the limitations of using this compound is its potential toxicity, which may affect the interpretation of experimental results.
Orientations Futures
There are several future directions for the use of 1-(2-chloro-4-nitrophenyl)-4-(5-nitro-2-furoyl)piperazine in scientific research. One potential direction is the development of more potent and selective inhibitors of PKC based on the structure of this compound. Another direction is the investigation of the role of PKC in different disease states, such as cancer and cardiovascular disease. Furthermore, the use of this compound in combination with other inhibitors may provide insights into the complex signaling pathways regulated by PKC. Overall, this compound is a valuable tool compound for the study of PKC and its downstream effects in various cellular processes.
Méthodes De Synthèse
The synthesis of 1-(2-chloro-4-nitrophenyl)-4-(5-nitro-2-furoyl)piperazine involves the reaction of 2-chloro-4-nitroaniline with 5-nitro-2-furoic acid in the presence of thionyl chloride and N-methylmorpholine. The resulting product is then reacted with piperazine to obtain this compound. The synthesis of this compound has been well-established and has been reported in several scientific publications.
Applications De Recherche Scientifique
1-(2-chloro-4-nitrophenyl)-4-(5-nitro-2-furoyl)piperazine has been widely used as a tool compound in scientific research to study the role of PKC in various cellular processes. PKC is involved in the regulation of cell proliferation, differentiation, apoptosis, and signal transduction. This compound has been shown to inhibit the activity of PKC in a dose-dependent manner and has been used to investigate the downstream effects of PKC inhibition.
Propriétés
IUPAC Name |
[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]-(5-nitrofuran-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN4O6/c16-11-9-10(19(22)23)1-2-12(11)17-5-7-18(8-6-17)15(21)13-3-4-14(26-13)20(24)25/h1-4,9H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKFNJNCJLRMGBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=C2)[N+](=O)[O-])Cl)C(=O)C3=CC=C(O3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50387095 |
Source


|
| Record name | STK259438 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50387095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6015-86-7 |
Source


|
| Record name | STK259438 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50387095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-({3-[3-(trifluoromethyl)benzyl]-1,2,4-oxadiazol-5-yl}methyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B5129884.png)
![N-(2-bromophenyl)-2-({5-[(2,4-dichlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5129894.png)
![N-cyclopropyl-4-methoxy-2-{[1-(4,4,4-trifluorobutyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5129896.png)
![1-{1-[(3-isobutyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}-4-(2-methylphenyl)piperazine](/img/structure/B5129900.png)
![ethyl 1-benzyl-5-{[1-(3-pyridinyl)-1H-pyrrol-2-yl]methyl}-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate](/img/structure/B5129901.png)
![N~2~-(4-methylphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}-N~1~-[2-(2-pyridinylthio)ethyl]glycinamide](/img/structure/B5129913.png)



![5-(4-chlorophenyl)-1-[(3,4-dimethoxyphenyl)acetyl]-3-methyl-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B5129938.png)

![N-methyl-1-[1-(2-methylphenyl)-1H-tetrazol-5-yl]-1-phenyl-N-(2,4,5-trimethoxybenzyl)methanamine](/img/structure/B5129959.png)

![4-(2,4-dimethylphenyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5129973.png)